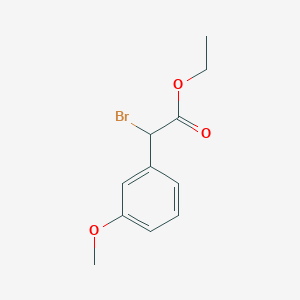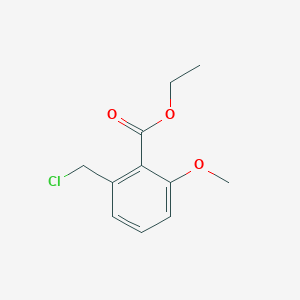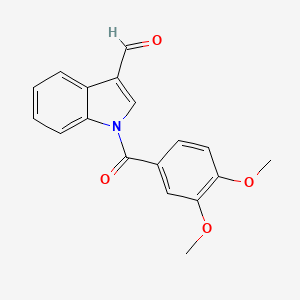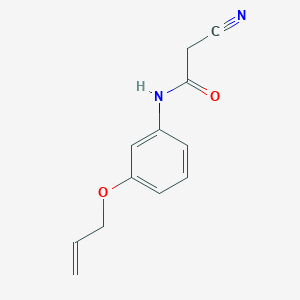![molecular formula C47H42F6FeOP2 B15231420 (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is a complex organophosphorus compound It is known for its unique structure, which includes a ferrocene backbone and phosphine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol typically involves multiple steps The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine ligands can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce various phosphine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity in various reactions, such as hydrogenation and cross-coupling.
Biology
In biological research, the compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms. It can also be used in the design of metal-based drugs.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with metals can be utilized to deliver metal-based drugs to specific targets in the body.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, such as in the design of molecular switches and sensors.
作用机制
The mechanism of action of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps.
相似化合物的比较
Similar Compounds
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-diphenylphosphinophenyl]methanol
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-methylphenyl)phosphinophenyl]methanol
Uniqueness
Compared to similar compounds, (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is unique due to the presence of trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more effective in stabilizing transition metal complexes. This unique feature contributes to its superior performance in catalytic applications.
属性
分子式 |
C47H42F6FeOP2 |
|---|---|
分子量 |
854.6 g/mol |
InChI |
InChI=1S/C42H32F6OP2.C5H10.Fe/c1-26-20-27(2)23-34(22-26)51(35-24-28(3)21-29(4)25-35)39-11-7-9-37(39)40(49)36-8-5-6-10-38(36)50(32-16-12-30(13-17-32)41(43,44)45)33-18-14-31(15-19-33)42(46,47)48;1-2-4-5-3-1;/h5-6,8,10,12-25,40,49H,1-4H3;1-5H2;/t40-;;/m1../s1 |
InChI 键 |
CZASGMHVSZFEDG-AGYFHCNHSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3[C@@H](C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3C(C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)

![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)

![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)






